

physical and chemical properties of ethylene bisacrylamide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Ethylene bisacrylamide*

Cat. No.: *B1582079*

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties and Applications of N,N'-Methylenebisacrylamide

Abstract

N,N'-Methylenebisacrylamide, commonly referred to as "bis-acrylamide," is a pivotal cross-linking agent in the field of polymer chemistry, with profound applications in life sciences research and diagnostics. This guide provides a comprehensive overview of its core physical and chemical properties, elucidates its mechanism of action in polymerization, and offers practical, field-proven insights into its application. Tailored for researchers, scientists, and drug development professionals, this document synthesizes technical data with expert knowledge to serve as an authoritative resource for the effective utilization of this versatile compound.

Introduction to N,N'-Methylenebisacrylamide

N,N'-Methylenebisacrylamide (CAS: 110-26-9) is an organic compound that serves as a fundamental cross-linking agent in the synthesis of polyacrylamide gels.^{[1][2]} Its structure consists of two acrylamide molecules linked by a central methylene bridge.^[3] This bifunctional nature is critical to its primary function: to form covalent bonds between linear polyacrylamide chains, thereby creating a three-dimensional, porous gel matrix.^[4] The porosity of this matrix can be precisely controlled by adjusting the ratio of acrylamide to bis-acrylamide, a feature that is extensively exploited in molecular biology for the separation of proteins and nucleic acids via gel electrophoresis.^{[2][5]}

Physicochemical Properties

A thorough understanding of the physicochemical properties of N,N'-Methylenebisacrylamide is essential for its proper handling, storage, and application.

Physical Properties

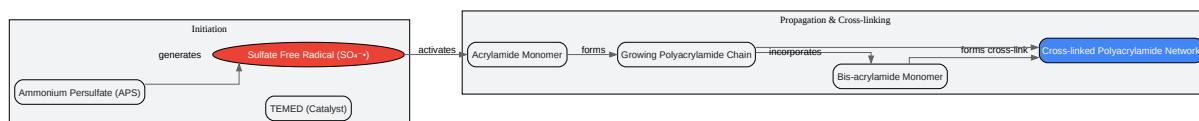
N,N'-Methylenebisacrylamide is a white, crystalline powder with a neutral odor.[\[6\]](#) Key physical properties are summarized in the table below.

Property	Value	Source(s)
Chemical Formula	C ₇ H ₁₀ N ₂ O ₂	[1] [6]
Molar Mass	154.17 g/mol	[6] [7]
Appearance	White solid/crystalline powder	[1] [6]
Melting Point	181–182 °C (decomposes)	[1]
Density	1.235 g/cm ³	[6] [8]
Solubility in Water	20 g/L at 20 °C	[9]
Other Solubilities	Soluble in ethanol and methanol	[10]

Chemical Properties and Reactivity

The chemical reactivity of N,N'-Methylenebisacrylamide is dominated by its two vinyl groups, which are susceptible to radical-initiated polymerization.[\[1\]](#) It readily copolymerizes with acrylamide and other vinylic monomers.[\[1\]](#) This reaction, typically initiated by a free-radical generating system such as ammonium persulfate (APS) and catalyzed by N,N,N',N'-tetramethylethylenediamine (TEMED), is the basis for the formation of polyacrylamide gels.[\[4\]](#) [\[11\]](#) The compound is stable under recommended storage conditions but can be sensitive to light and air.[\[10\]](#)[\[12\]](#) It is incompatible with strong acids, bases, oxidizing agents, and free radical initiators.[\[10\]](#)

Mechanism of Action in Polymerization


The utility of N,N'-Methylenebisacrylamide lies in its ability to create a cross-linked polymer network, which is essential for the sieving properties of polyacrylamide gels.

The Chemistry of Cross-linking

Polyacrylamide gel formation is a vinyl polymerization reaction initiated by free radicals.^[4] Ammonium persulfate (APS) is the source of free radicals, and its decomposition is catalyzed by TEMED.^{[4][11]} These radicals activate acrylamide monomers, which then react with other acrylamide monomers to form long, linear polymer chains. When N,N'-Methylenebisacrylamide is present, its two vinyl groups can participate in the polymerization of two different growing polyacrylamide chains, thus creating a covalent cross-link between them.^{[4][13]} The result is a mesh-like network rather than individual linear chains.^[9] The pore size of this network, which dictates the resolving power of the gel, is inversely proportional to the concentration of total acrylamide and is also influenced by the bis-acrylamide to acrylamide ratio.^{[2][5][13]}

Diagram of Polymerization

The following diagram illustrates the free-radical polymerization of acrylamide and the cross-linking action of N,N'-Methylenebisacrylamide.

[Click to download full resolution via product page](#)

Caption: Free-radical polymerization and cross-linking.

Applications in Research and Drug Development

The primary application of N,N'-Methylenebisacrylamide is in the preparation of polyacrylamide gels for electrophoresis.

Polyacrylamide Gel Electrophoresis (PAGE)

PAGE is a cornerstone technique in biochemistry and molecular biology for separating macromolecules. In sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), proteins are denatured and coated with a uniform negative charge, allowing for their separation based almost exclusively on molecular weight as they migrate through the sieving matrix of the gel. The ability to precisely control the gel's pore size by varying the acrylamide and bis-acrylamide concentrations allows researchers to optimize separation for proteins of different size ranges.[\[13\]](#) This technique is fundamental for protein purification, characterization, and quality control in drug development.

Other Applications

Beyond electrophoresis, N,N'-Methylenebisacrylamide is used in the synthesis of various hydrogels for applications such as:

- Drug Delivery: Creating matrices for the controlled release of therapeutic agents.[\[3\]](#)
- Tissue Engineering: Serving as a component in biocompatible scaffolds.[\[3\]](#)
- Water Treatment: As a cross-linker in the production of flocculating agents.[\[2\]](#)[\[3\]](#)
- Adhesives and Coatings: To improve the structural integrity of various polymer-based products.[\[2\]](#)

Experimental Protocol: Preparation of a 12% SDS-Polyacrylamide Gel

This protocol provides a reliable method for casting a standard 1.0 mm mini-gel for protein analysis. The methodology is designed to be self-validating through visual checks of polymerization and the final results of electrophoresis.

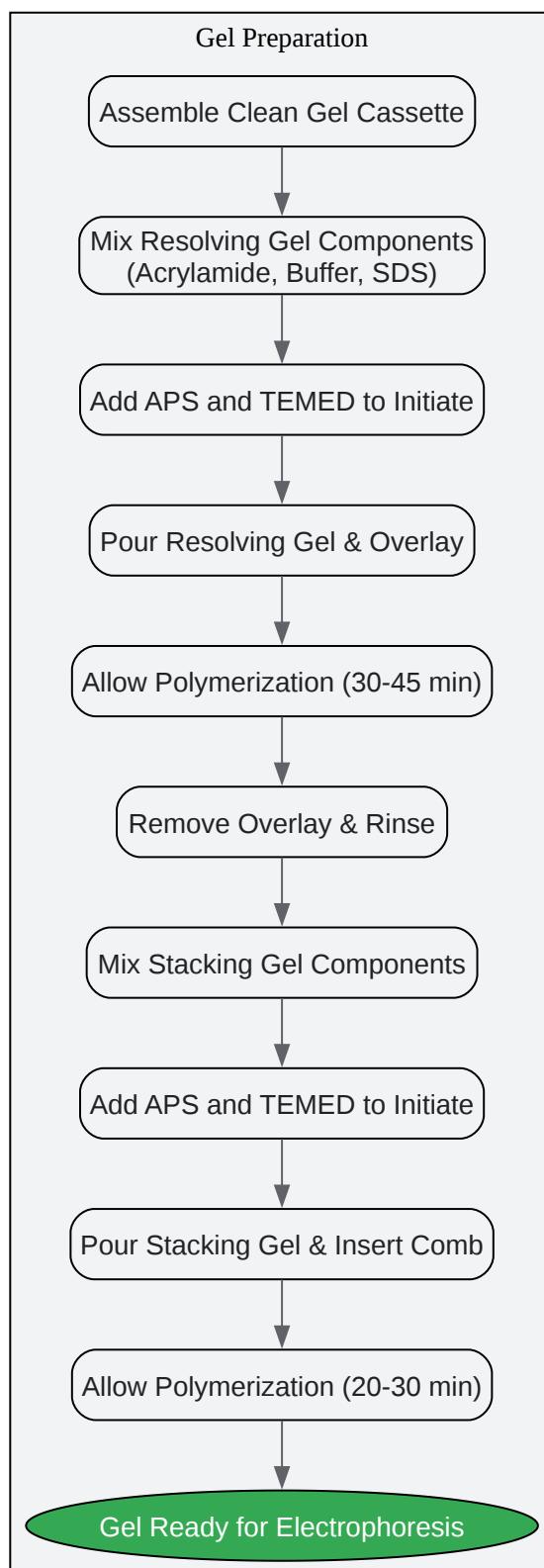
Reagents and Materials

- 30% Acrylamide/Bis-acrylamide solution (e.g., 29:1 or 37.5:1 ratio)

- 1.5 M Tris-HCl, pH 8.8
- 1.0 M Tris-HCl, pH 6.8
- 10% (w/v) Sodium Dodecyl Sulfate (SDS)
- 10% (w/v) Ammonium Persulfate (APS) (prepare fresh)
- N,N,N',N'-tetramethylethylenediamine (TEMED)
- Deionized water
- Isopropanol or water-saturated n-butanol
- Gel casting apparatus (glass plates, spacers, combs)

Step-by-Step Methodology

Resolving Gel Preparation (12% Acrylamide, 10 mL)


- Assemble Gel Cassette: Thoroughly clean and assemble the glass plates and spacers of the gel casting unit. Ensure there are no leaks.
- Mix Resolving Gel Solution: In a 15 mL conical tube, combine the following reagents in order:
 - Deionized Water: 3.3 mL
 - 1.5 M Tris-HCl, pH 8.8: 2.5 mL
 - 30% Acrylamide/Bis-acrylamide: 4.0 mL
 - 10% SDS: 100 μ L
- Initiate Polymerization: Gently swirl the tube to mix. Add the following to initiate polymerization:
 - 10% APS: 100 μ L
 - TEMED: 10 μ L

- Causality Insight: APS provides the free radicals, and TEMED catalyzes the reaction.[\[11\]](#)
Adding them last prevents premature polymerization. The solution should be mixed gently to avoid introducing oxygen, which inhibits polymerization.
- Cast the Gel: Immediately and carefully pipette the solution into the gel cassette up to about 2 cm from the top.
- Overlay: Gently overlay the gel solution with a thin layer of isopropanol or water-saturated butanol. This creates a sharp, flat interface and prevents oxygen inhibition at the surface.
- Polymerize: Allow the gel to polymerize for 30-45 minutes. A clear interface between the gel and the overlay indicates successful polymerization.

Stacking Gel Preparation (5% Acrylamide, 5 mL)

- Pour off Overlay: Once the resolving gel has polymerized, pour off the alcohol overlay and rinse the surface with deionized water. Dry thoroughly with the edge of a piece of filter paper.
- Mix Stacking Gel Solution: In a separate tube, combine:
 - Deionized Water: 3.4 mL
 - 1.0 M Tris-HCl, pH 6.8: 0.63 mL
 - 30% Acrylamide/Bis-acrylamide: 0.83 mL
 - 10% SDS: 50 μ L
- Initiate and Cast: Add 50 μ L of 10% APS and 5 μ L of TEMED. Mix gently and immediately pipette onto the polymerized resolving gel, filling the cassette to the top.
- Insert Comb: Immediately insert the comb, ensuring no air bubbles are trapped under the teeth.
- Polymerize: Allow the stacking gel to polymerize for 20-30 minutes. The gel is now ready for use.

Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for casting a polyacrylamide gel.

Safety and Handling

N,N'-Methylenebisacrylamide, like its monomer counterpart acrylamide, is a neurotoxin and should be handled with care.[14][15][16]

- **Toxicity:** It is toxic if swallowed and harmful in contact with skin.[14][16][17] It is also suspected of causing genetic defects, cancer, and damage to fertility or the unborn child.[14][15][16]
- **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including gloves, safety glasses, and a lab coat, when handling the powder or solutions.[15][16]
- **Handling:** Avoid creating dust.[14][15] Handle in a well-ventilated area or under a chemical fume hood.
- **Storage:** Store in a cool, dry, well-ventilated place away from light and incompatible materials.[10][12] Recommended storage is often at 2-8°C.[12]
- **Disposal:** Dispose of waste in accordance with local, state, and federal regulations.[14]

Conclusion

N,N'-Methylenebisacrylamide is an indispensable reagent in modern life sciences, primarily due to its role as a cross-linker in forming polyacrylamide gels. Its physicochemical properties allow for the creation of stable, versatile matrices with tunable porosity, which is fundamental to the high-resolution separation of biomolecules. A thorough understanding of its properties, mechanism of action, and safe handling procedures, as detailed in this guide, is crucial for researchers aiming to achieve reliable and reproducible results in their experimental workflows.

References

- N,N'-Methylenebisacrylamide - Wikipedia.
- Methylenebisacrylamide | C7H10N2O2 | CID 8041 - PubChem. National Institutes of Health.
- N,N'-METHYLENEBISACRYLAMIDE - Ataman Kimya.
- N,N'-Methylenebisacrylamide - ChemBK.
- Acrylamide / Bisacrylamide - Biocompare.
- N,N-Methylene-Bis-Acrylamide - MP Biomedicals.

- **N,N'-Methylene bisacrylamide** ≥98 %, for gel electrophoresis - Safety Data Sheet. Carl ROTH.
- Preparation of acrylamide solutions for casting of gels - SERVA Electrophoresis GmbH.
- SDS-PAGE Protocol from EnCor Biotechnology Inc.
- An Easy SDS-PAGE Gel Recipe & 10-Step Protocol - Bitesize Bio.
- Bis (N,N'-methylenebisacrylamide) - Cepham Life Sciences.
- The Chemistry of N,N'-Methylenebisacrylamide: Synthesis and Applications.
- What role does acrylamide play in electrophoresis? - ResearchGate.
- SDS PAGE and Western blot.
- N,N'-METHYLENE-BIS-ACRYLAMIDE - Ataman Kimya.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. N,N'-Methylenebisacrylamide - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. A Deep Dive into N, N'-Methylenebisacrylamide: Synthesis, Composition, Applications, and Storage _ Chemicalbook [chemicalbook.com]
- 4. The Polyacrylamide Matrix - National Diagnostics [nationaldiagnostics.com]
- 5. biocompare.com [biocompare.com]
- 6. Methylenebisacrylamide | C7H10N2O2 | CID 8041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mpbio.com [mpbio.com]
- 8. chembk.com [chembk.com]
- 9. cephamls.com [cephamls.com]
- 10. N,N'-Methylenebisacrylamide, 97% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 11. SDS-PAGE Protocol from EnCor Biotechnology Inc. [files.encorbio.com]
- 12. goldbio.com [goldbio.com]

- 13. researchgate.net [researchgate.net]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. carlroth.com [carlroth.com]
- 16. file.medchemexpress.com [file.medchemexpress.com]
- 17. N,N'-Methylenebisacrylamide | 110-26-9 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- To cite this document: BenchChem. [physical and chemical properties of ethylene bisacrylamide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1582079#physical-and-chemical-properties-of-ethylene-bisacrylamide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com